1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
CAS No.: 1251330-45-6
Cat. No.: VC2826870
Molecular Formula: C9H16N4
Molecular Weight: 180.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251330-45-6 |
---|---|
Molecular Formula | C9H16N4 |
Molecular Weight | 180.25 g/mol |
IUPAC Name | 1-(1-methylpyrazol-4-yl)piperidin-3-amine |
Standard InChI | InChI=1S/C9H16N4/c1-12-7-9(5-11-12)13-4-2-3-8(10)6-13/h5,7-8H,2-4,6,10H2,1H3 |
Standard InChI Key | ZZHPYRMKQBXJDI-UHFFFAOYSA-N |
SMILES | CN1C=C(C=N1)N2CCCC(C2)N |
Canonical SMILES | CN1C=C(C=N1)N2CCCC(C2)N |
Introduction
Chemical Identification and Properties
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is characterized by specific chemical identifiers and physical properties that define its structure and behavior in various contexts. The compound is formally classified as an amine and carries distinctive molecular features that contribute to its potential utility in chemical and pharmaceutical applications.
Table 1: Chemical Identification Parameters of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Parameter | Value |
---|---|
CAS Number | 1251330-45-6 |
Chemical Formula | C9H16N4 |
Molecular Weight | 180.25 g/mol |
MDL Number | MFCD16074678 |
PubChem CID | 54593547 |
Appearance | Oil |
Storage Temperature | Room Temperature (RT) |
The molecular structure of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine features a pyrazole ring with a methyl group attached to one of the nitrogen atoms, linked to a piperidine ring that contains an amine group at the 3-position. This structure can be described using various chemical notations for computational and database purposes .
Structural Representations
The compound can be represented through several standard chemical notations that enable its identification in chemical databases and facilitate computational analysis:
Table 2: Structural Notations for 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Notation Type | Value |
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IUPAC Name | 1-(1-methylpyrazol-4-yl)piperidin-3-amine |
SMILES | CN1C=C(C=N1)N2CCCC(C2)N |
InChI | InChI=1S/C9H16N4/c1-12-7-9(5-11-12)13-4-2-3-8(10)6-13/h5,7-8H,2-4,6,10H2,1H3 |
InChI Key | ZZHPYRMKQBXJDI-UHFFFAOYSA-N |
The structural characteristics of the compound, particularly the combination of a pyrazole ring with a piperidine moiety, contribute to its distinct chemical behavior and potential for functionalization, making it relevant for various chemical applications .
Physical and Spectroscopic Properties
Understanding the physical and spectroscopic properties of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is crucial for its characterization, purification, and application in various contexts. These properties provide insights into how the compound might behave under different conditions and interact with other molecules.
Predicted Mass Spectrometry Data
Mass spectrometry is commonly used to identify and quantify this compound. Predicted collision cross-section data can assist researchers in mass spectrometric analysis:
Table 3: Predicted Collision Cross Section Data
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 181.14478 | 140.9 |
[M+Na]+ | 203.12672 | 151.6 |
[M+NH4]+ | 198.17132 | 148.7 |
[M+K]+ | 219.10066 | 147.7 |
[M-H]- | 179.13022 | 143.2 |
[M+Na-2H]- | 201.11217 | 146.7 |
[M]+ | 180.13695 | 142.8 |
[M]- | 180.13805 | 142.8 |
Synthesis and Production Methods
The synthesis of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. Understanding the synthetic routes is essential for producing this compound efficiently for research and potential industrial applications.
Common Synthetic Approaches
One common approach includes the alkylation of 1-methyl-1H-pyrazole with a suitable piperidine derivative under basic conditions. This reaction is generally performed in organic solvents such as dichloromethane or ethanol, utilizing bases like sodium hydride or potassium carbonate to facilitate the alkylation process.
The typical synthetic sequence may involve:
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Preparation of appropriately substituted pyrazole precursors
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Synthesis of functionalized piperidine intermediates
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Coupling reactions between the pyrazole and piperidine components
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Functional group transformations to introduce the amine moiety
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Purification steps to obtain the final product
Industrial Production Considerations
In industrial applications, continuous flow reactors are often employed for the production of this compound. This method enhances control over reaction conditions, leading to improved yields and purity of the final product. The automation in these systems also minimizes human error and increases efficiency during production.
Factors affecting the industrial synthesis include:
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Selection of appropriate catalysts to enhance reaction rates
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Optimization of reaction conditions (temperature, pressure, concentration)
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Purification techniques to ensure high product quality
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Scale-up considerations for commercial production
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Environmental and safety aspects of the manufacturing process
Chemical Reactivity and Derivatives
The chemical reactivity of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine is influenced by its structural features, particularly the reactive amine group and the heterocyclic nitrogen atoms. These functional groups enable various chemical transformations, making this compound a versatile starting material for synthesizing more complex molecules.
Key Reactive Sites
The compound contains several sites that can participate in chemical reactions:
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The primary amine group at the 3-position of the piperidine ring
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The nitrogen atoms in the pyrazole ring
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The C-H bonds adjacent to nitrogen atoms
These reactive sites allow for diverse chemical modifications, including acylation, alkylation, oxidation, and coordination with metals, among others.
Notable Derivatives
Several derivatives of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine have been reported, including:
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N-methyl-1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine, which features methylation of the primary amine group
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More complex analogs incorporated into drug candidate structures, such as those used in kinase inhibitor development
These derivatives often display modified pharmacological profiles and can be tailored for specific biological targets or applications.
Biological and Medicinal Applications
The biological activity of 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine and its derivatives has attracted interest in medicinal chemistry and drug discovery. The compound's structural features make it relevant for various therapeutic applications.
Related Compounds in Clinical Development
While 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine itself is primarily a research compound, related structures have advanced to clinical development. For example, compounds incorporating similar structural motifs have been investigated as checkpoint kinase 1 inhibitors for cancer treatment .
One notable example is MK-8776 (SCH-900776), which contains a pyrazole moiety linked to a more complex heterocyclic system. This compound was developed by Merck and tested in clinical trials for various cancer indications, including:
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Phase II trials for acute myeloid leukemia (in combination with cytarabine)
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Phase I trials for solid tumors and lymphoma (as monotherapy and in combination with gemcitabine)
Hazard Type | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 |
Precautionary Statements | P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 |
These classifications suggest that the compound may be harmful if swallowed (H302), may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
Research Trends and Future Directions
The research landscape surrounding 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine continues to evolve, with ongoing investigations into its properties, applications, and derivatives. Current trends and potential future directions in research related to this compound are worth examining.
Current Research Focus
Current research involving 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine and similar compounds focuses on several areas:
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Development of more efficient synthetic routes
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Exploration of structure-activity relationships
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Investigation of novel biological targets
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Design of targeted drug delivery systems
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Creation of libraries of derivatives for high-throughput screening
The compound's versatility as a building block for medicinal chemistry continues to drive interest in its applications across multiple therapeutic domains.
Emerging Applications
Emerging applications for compounds containing the pyrazole-piperidine scaffold include:
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Development of novel kinase inhibitors
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Creation of receptor modulators for neurological disorders
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Design of antimicrobial agents
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Exploration of applications in materials science
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Investigation of catalytic properties
As our understanding of the structure-activity relationships of these compounds deepens, new applications are likely to emerge in various scientific and technological fields.
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